Z-Tyr-NH2

Übersicht

Beschreibung

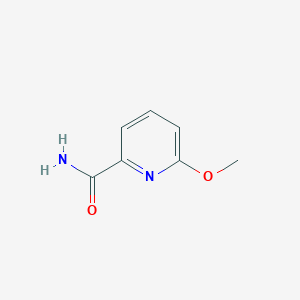

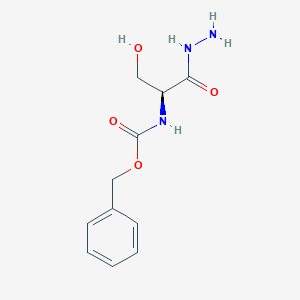

Z-Tyr-NH2, also known as Z-Gly-Tyr-NH2, is a compound with the molecular formula C19H21N3O5 . It has an average mass of 371.387 Da and a monoisotopic mass of 371.148132 Da . It is used for research and development purposes .

Synthesis Analysis

The synthesis of peptides like Z-Tyr-NH2 can be achieved through Solid-Phase Peptide Synthesis (SPPS) at 60°C in 25%DMSO/toluene . This method has been found to be favorable and does not significantly enhance enantiomerization . Another method involves the use of metal-organic frameworks/silver nanoparticles for the modification of the glassy carbon electrode .

Molecular Structure Analysis

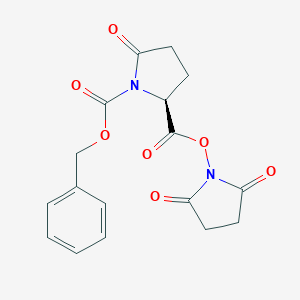

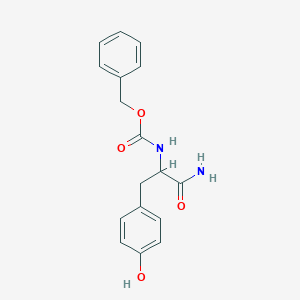

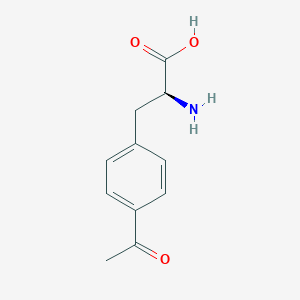

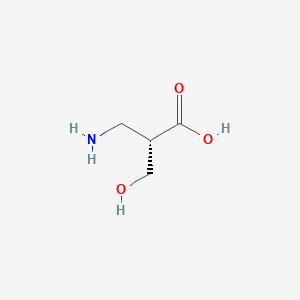

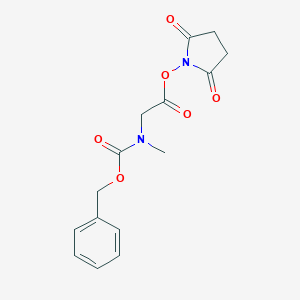

The molecular structure of Z-Tyr-NH2 consists of a benzyl group attached to a carbamate group . The carbamate group is further attached to a carbamoyl group, which is linked to a 1-carbamoyl-2-(4-hydroxyphenyl)ethyl group .

Chemical Reactions Analysis

Z-Tyr-NH2 can undergo various chemical reactions. For instance, it can be involved in the selective hydrolysis of peptides and proteins at Tyr sites via electrochemical methods . Electrochemical oxidation of the phenol group of Tyr leads to specific cleavage of the amide bond at its C-terminal side .

Physical And Chemical Properties Analysis

Z-Tyr-NH2 has a molecular formula of C17H18N2O4 and a molecular weight of 314.34 . The compound Z-Gly-Tyr-NH2, which is closely related to Z-Tyr-NH2, has a molecular formula of C19H21N3O5, an average mass of 371.387 Da, and a monoisotopic mass of 371.148132 Da .

Wissenschaftliche Forschungsanwendungen

1. Protein and Peptide Modification

- Application : Z-Tyr-NH2, or tyrosine, plays a crucial role in protein and peptide modification. It’s found in the active sites of numerous enzymes and contributes to protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions and hydrogen bonding .

- Methods : Selective tyrosine modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids. Selective peptide cleavage at tyrosine sites has emerged as a relevant tool in this context .

- Results : This field of research has shown significant relevance across various disciplines, including chemical, biological, medical, and material sciences .

2. Electrochemical Sensing

- Application : Z-Tyr-NH2 is used in the development of an aptamer-based assay for the electrochemical sensing of tyrosinamide . This strategy relies on the unbeatable conformational flexibility and specific recognition of aptamers .

- Methods : The tyrosinamide aptamer is immobilized onto the metal-organic frameworks/silver nanoparticles modified glassy carbon electrode. Hexacyanoferrate is selected as a probe to monitor interface variations during the modification of the electrode and the aptamer conformational change generated by the tyrosinamide binding .

- Results : Measurements using electrochemical impedance spectroscopy had a linear relationship with the tyrosinamide concentrations in the range of 0.01-0.25 nM and 0.25-1.15 nM. The detection limit of this system was found to be 2.3 pM .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Z-Tyr-NH2 were not found in the search results, the field of peptide and protein selective modification at tyrosine residues is rapidly growing . This includes the development of new methods for the sensitive and selective evaluation of compounds like Z-Tyr-NH2 . These developments hold significant potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Tyr-NH2 | |

CAS RN |

19898-39-6 | |

| Record name | Phenylmethyl N-[(1S)-2-amino-1-[(4-hydroxyphenyl)methyl]-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19898-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)